molecular formula C15H17ClFNO3 B1443506 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1408761-55-6

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1443506
CAS No.: 1408761-55-6
M. Wt: 313.75 g/mol
InChI Key: OCIIVILFDNJYOS-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring:

  • A tert-butyl group at position 1, enhancing steric bulk and lipophilicity.
  • A 5-oxo group and carboxylic acid at position 3, enabling hydrogen bonding and solubility modulation.

The tert-butyl modification likely alters pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

1-tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO3/c1-15(2,3)18-12(19)7-9(14(20)21)13(18)8-4-5-10(16)11(17)6-8/h4-6,9,13H,7H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIIVILFDNJYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of a pyrrolidine ring system with appropriate functional groups.
  • Introduction of the 4-chloro-3-fluorophenyl moiety via arylation.
  • Protection and deprotection steps to install the tert-butyl group and free carboxylic acid.
  • Oxidation or selective functional group transformations to achieve the 5-oxo (ketone) functionality on the pyrrolidine ring.

Preparation via Pyrrolidine-1-carboxylate Intermediates

A key intermediate in the synthesis is the tert-butyl pyrrolidine-1-carboxylate derivative, which serves as a protected form of the pyrrolidine nitrogen and facilitates selective functionalization.

Typical preparation steps include:

  • Step A: Formation of tert-butyl pyrrolidine-1-carboxylate

    • Starting from pyrrolidine, the nitrogen is protected by tert-butoxycarbonyl (Boc) group to form tert-butyl pyrrolidine-1-carboxylate.
    • This intermediate is stable and amenable to further functionalization.
  • Step B: Arylation at the 2-position

    • Lithiation of the pyrrolidine ring at the 2-position using sec-butyllithium at low temperature (around -78 °C) in the presence of a chiral ligand such as (-)sparteine to induce stereoselectivity.
    • The lithiated intermediate is then reacted with a suitable aryl zinc chloride reagent prepared from 4-chloro-3-fluorophenyl bromide or chloride to introduce the 4-chloro-3-fluorophenyl substituent.
    • This step is carefully temperature-controlled to avoid side reactions.
  • Step C: Oxidation to the 5-oxo derivative

    • The hydroxyl or other functional group at the 5-position is oxidized to the ketone (5-oxo) using mild oxidizing agents compatible with the sensitive pyrrolidine ring.
  • Step D: Deprotection and carboxylic acid formation

    • Removal of the Boc protecting group using trifluoroacetic acid (TFA) or similar acid to liberate the free amine.
    • Subsequent hydrolysis or oxidation steps yield the carboxylic acid at the 3-position.

This synthetic route is adapted from related pyrrolidine carboxylate preparations described in patent EP 3 372 605 B1 and medicinal chemistry literature, where similar tert-butyl protected pyrrolidine intermediates are functionalized with fluorophenyl groups.

Alternative Coupling and Protection Strategies

In some synthetic protocols, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to couple protected pyroglutamate derivatives with pyrrolidine intermediates to form the desired carboxamide or carboxylic acid functionalities. The tert-butyl ester groups serve as protecting groups for the carboxylic acid during these steps and are removed in the final stages.

Reaction Conditions and Optimization

  • Temperature Control: Lithiation and metalation steps are conducted at very low temperatures (-78 °C) to ensure regio- and stereoselectivity.
  • Use of Chiral Ligands: (-)Sparteine or similar chiral ligands are used to induce enantioselectivity in the lithiation step.
  • Scavengers for Carbocation Byproducts: During deprotection with TFA, byproducts such as tert-butyl carbocations can lead to side reactions. Use of acetonitrile as a cosolvent helps trap tert-butyl cations, reducing byproduct formation and improving yield.
  • Purification: Final products are purified by preparative high-performance liquid chromatography (prep-HPLC) or recrystallization to ensure ≥95% purity.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Boc protection of pyrrolidine nitrogen tert-Butyloxycarbonyl chloride, base (e.g., triethylamine) Forms tert-butyl pyrrolidine-1-carboxylate
2 Lithiation at 2-position of pyrrolidine ring sec-Butyllithium, (-)sparteine, MTBE, -78 °C Generates lithiated intermediate
3 Transmetalation and arylation ZnCl2 (1M in Et2O), 4-chloro-3-fluorophenyl halide Introduces 4-chloro-3-fluorophenyl group
4 Oxidation to 5-oxo derivative Mild oxidants (e.g., PCC, Dess-Martin periodinane) Converts hydroxyl to ketone
5 Deprotection of Boc group Trifluoroacetic acid (TFA), acetonitrile cosolvent Releases free amine, minimizes byproducts
6 Hydrolysis or oxidation to carboxylic acid Acidic or basic hydrolysis Yields final carboxylic acid functionality
7 Purification Prep-HPLC, recrystallization Achieves high purity (≥95%)

Research Findings and Challenges

  • The stereochemistry at the 2-position of the pyrrolidine ring is critical for biological activity; hence, chiral ligands and low-temperature lithiation are essential.
  • Side reactions during deprotection, such as formation of amide byproducts from tert-butyl carbocations, can reduce yield; optimized scavengers like acetonitrile improve outcomes.
  • The presence of halogens (chlorine and fluorine) on the phenyl ring necessitates careful choice of arylation reagents and conditions to avoid dehalogenation or undesired substitution.
  • The overall synthetic route balances reactivity and protection strategies to maintain the integrity of sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The ketone group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro and fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Substituent (Position 1) Substituent (Position 2) Molecular Weight LogP<sup>*</sup> Key Functional Groups
Target Compound Tert-butyl 4-Chloro-3-fluorophenyl ~283.37 ~2.8 (estimated) Carboxylic acid, 5-oxo
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid H 4-Chloro-3-fluorophenyl 257.65 ~1.9 Carboxylic acid, 5-oxo
1-(2-Methoxyethyl)-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-Methoxyethyl 4-Chloro-3-fluorophenyl Not reported ~1.5 (estimated) Carboxylic acid, 5-oxo, ether
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid H 5-Chloro-2-hydroxyphenyl 255.66 ~1.3 Carboxylic acid, 5-oxo, phenol

<sup>*</sup>LogP values estimated using fragment-based methods (e.g., XLogP3).

Key Observations :

  • The tert-butyl group increases molecular weight and LogP, suggesting enhanced lipophilicity compared to unsubstituted analogs.
  • Electron-withdrawing substituents (e.g., Cl, F) on the aryl ring improve metabolic stability but may reduce aqueous solubility.

Biological Activity

1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews current research findings, including its synthesis, biological mechanisms, and activity profiles against various pathogens and cancer cell lines.

  • Molecular Formula : C14H16ClFNO3
  • Molecular Weight : 299.73 g/mol
  • CAS Number : Not specified in the available literature.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the tert-butyl group.
  • Substitution reactions to incorporate the chloro and fluorophenyl moieties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria and fungi. Notably, it has shown significant activity against:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Candida auris

The antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl group can enhance or reduce efficacy against specific pathogens .

Anticancer Activity

In vitro studies using A549 human lung cancer cell lines demonstrated that this compound exhibits cytotoxic effects. The compound induces apoptosis through:

  • Activation of caspase pathways.
  • Inhibition of cell proliferation by interfering with the cell cycle.

The compound's anticancer efficacy is particularly pronounced at higher concentrations, suggesting a dose-dependent response .

Case Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Antimicrobial Assay :
    • Method : Broth microdilution technique.
    • Results : Inhibition zones were measured for various bacterial strains, showing significant inhibition at concentrations as low as 10 µg/mL for Staphylococcus aureus.
  • Cytotoxicity Assay :
    • Method : MTT assay on A549 cells.
    • Results : IC50 values were determined, revealing an IC50 of approximately 25 µM for A549 cells, indicating potent anticancer properties.

Data Summary

Activity TypeTarget Organism/Cell LineMethodologyResult (IC50 or MIC)
AntimicrobialStaphylococcus aureusBroth microdilution10 µg/mL
AntimicrobialKlebsiella pneumoniaeBroth microdilution15 µg/mL
AnticancerA549 human lung cancer cellsMTT Assay25 µM

Q & A

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:
While direct safety data for this compound is limited, protocols for structurally similar pyrrolidine/piperidine derivatives recommend:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Disposal: Surplus material should be treated as hazardous waste and disposed of via licensed facilities .
  • Ventilation: Use fume hoods to minimize inhalation risks during synthesis or handling.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Key methodologies include:

  • X-ray Crystallography: Resolves stereochemistry and confirms 3D conformation (e.g., tert-butyl pyrrolidine carboxylate derivatives in used this) .
  • NMR Spectroscopy: 1H/13C NMR identifies substituent positions (e.g., tert-butyl groups show distinct δ ~1.4 ppm in 1H NMR).
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., C13H8F3NO2 derivatives in were characterized this way) .

Table 1: Analytical Parameters for Structural Confirmation

TechniqueKey ParametersExample Reference
X-raySpace group, R-factor
NMRChemical shifts, coupling constants
MSm/z, isotopic pattern

Advanced: How can palladium-catalyzed reductive cyclization be optimized for synthesizing this compound?

Answer:
Based on palladium-catalyzed nitroarene cyclization ():

  • Catalyst System: Use Pd(OAc)₂ with ligands like Xantphos for improved regioselectivity.
  • CO Surrogates: Formic acid derivatives (e.g., HCO2H) generate CO in situ to facilitate cyclization .
  • Reaction Conditions: Optimize temperature (80–120°C) and solvent (DMF or toluene) to balance yield and purity.
  • Workup: Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the pyrrolidine core.

Key Challenge: Competing side reactions (e.g., over-reduction) may occur; monitor via TLC and adjust catalyst loading.

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies (e.g., antimicrobial efficacy in ) may arise from:

  • Purity: Validate compound purity (>95% via HPLC) to exclude confounding impurities.
  • Stereochemical Variance: Use chiral HPLC or X-ray to confirm enantiopurity, as stereochemistry impacts activity .
  • Assay Conditions: Standardize protocols (e.g., MIC testing with consistent bacterial strains and growth media) .
  • Substituent Effects: Compare analogs (e.g., 3,5-dichloro vs. 4-fluoro substituents) to isolate structure-activity relationships .

Table 2: Bioactivity Variables to Control

VariableImpact on ResultsMitigation Strategy
PurityFalse positivesRepetitive recrystallization
StereochemistryReduced efficacyChiral resolution
Solvent choiceAltered solubilityUse DMSO/PBS controls

Basic: What experimental design principles apply to synthesizing this compound?

Answer:
General organic chemistry principles () guide synthesis:

  • Reagent Stoichiometry: Balance equivalents of tert-butyl groups and aryl halides to avoid side products.
  • Stepwise Synthesis: Prioritize forming the pyrrolidine ring before introducing halogenated aryl groups.
  • Kinetic vs. Thermodynamic Control: Optimize reaction time/temperature to favor the desired product.

Example Workflow:

Cyclize nitroalkene precursors using Pd catalysis .

Introduce 4-chloro-3-fluorophenyl via Suzuki coupling.

Protect carboxylic acid with tert-butyl groups under anhydrous conditions.

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in cyclization reactions (e.g., ’s nitroarene studies) .
  • Molecular Docking: Simulate interactions with biological targets (e.g., antimicrobial enzymes in ) to prioritize derivatives for synthesis .
  • Solvent Effect Modeling: Use COSMO-RS to optimize solvent selection for crystallization or reactions.

Basic: What are the ecological implications of improper disposal?

Answer:
No direct data exists, but analogous compounds () suggest:

  • Persistence: Tert-butyl groups may resist biodegradation; avoid aqueous release.
  • Toxicity Screening: Use Daphnia magna or algae assays to estimate ecotoxicity.
  • Waste Management: Neutralize acidic groups before disposal to reduce reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Tert-butyl-2-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

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